molecular formula C17H20ClNO B5131599 N-(1-adamantyl)-4-chlorobenzamide

N-(1-adamantyl)-4-chlorobenzamide

Cat. No.: B5131599
M. Wt: 289.8 g/mol
InChI Key: MJGIEMQZMGCJSY-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-chlorobenzamide: is a chemical compound that features an adamantane core linked to a 4-chlorobenzamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Biochemical Analysis

Biochemical Properties

N-1-adamantyl-4-chlorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between N-1-adamantyl-4-chlorobenzamide and urease is characterized by a non-competitive mode of inhibition, where the compound binds to a site other than the active site of the enzyme, thereby reducing its activity . Additionally, N-1-adamantyl-4-chlorobenzamide has been found to form hydrogen bonds with specific amino acid residues, further stabilizing its interaction with the enzyme .

Cellular Effects

N-1-adamantyl-4-chlorobenzamide exerts various effects on different types of cells and cellular processes. In melan-a cells, a type of melanocyte, the compound has been observed to reduce melanin synthesis in a dose-dependent manner. This reduction in melanin synthesis is accompanied by a decrease in the activity of tyrosinase, an enzyme crucial for melanin production . Furthermore, N-1-adamantyl-4-chlorobenzamide influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of N-1-adamantyl-4-chlorobenzamide involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to urease and inhibits its activity through a non-competitive mechanism, as mentioned earlier . Additionally, N-1-adamantyl-4-chlorobenzamide affects the expression of genes involved in melanin synthesis, such as tyrosinase and tyrosinase-related proteins, by reducing their mRNA and protein levels . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-1-adamantyl-4-chlorobenzamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against urease over extended periods .

Dosage Effects in Animal Models

The effects of N-1-adamantyl-4-chlorobenzamide vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of melanin synthesis in melan-a cells and brown guinea pigs . At higher doses, N-1-adamantyl-4-chlorobenzamide may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

N-1-adamantyl-4-chlorobenzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation, a process catalyzed by liver microsomes, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s activity and stability, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-1-adamantyl-4-chlorobenzamide within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its diffusion across cellular membranes, allowing it to reach its target sites within cells . Additionally, N-1-adamantyl-4-chlorobenzamide may interact with binding proteins that influence its localization and accumulation within specific tissues .

Subcellular Localization

N-1-adamantyl-4-chlorobenzamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with enzymes and other biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of N-1-adamantyl-4-chlorobenzamide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-4-chlorobenzamide typically involves the reaction of 1-adamantylamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-adamantylamine+4-chlorobenzoyl chlorideThis compound+HCl\text{1-adamantylamine} + \text{4-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-adamantylamine+4-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of less hazardous solvents and reagents can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce hydroxyl groups.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: N-(1-adamantyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantyl)-4-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of antiviral and anticancer agents due to the biological activity of adamantane derivatives.

    Materials Science: The compound can be used in the synthesis of polymers and nanomaterials with unique properties.

    Biology: It can serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.

    Industry: The compound can be used in the development of new materials with enhanced stability and reactivity.

Comparison with Similar Compounds

  • N-(1-adamantyl)-4-aminobenzamide
  • N-(1-adamantyl)-4-methoxybenzamide
  • N-(1-adamantyl)-4-nitrobenzamide

Comparison: N-(1-adamantyl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(1-adamantyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIEMQZMGCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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